
2-(Azetidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-1-yl)benzaldehyde is a chemical compound that features an azetidine ring attached to a benzaldehyde moiety Azetidine is a four-membered nitrogen-containing heterocycle, and benzaldehyde is an aromatic aldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of azetidine with benzaldehyde under specific conditions. For instance, the condensation reaction between azetidine and benzaldehyde can be catalyzed by acids or bases to form the desired product. Additionally, microwave irradiation and the use of catalysts such as molecular iodine can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can facilitate the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the azetidine ring under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(Azetidin-1-yl)benzoic acid.
Reduction: Formation of 2-(Azetidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
2-(Azetidin-1-yl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzaldehyde moiety can also participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: Known for its β-lactam structure and significant biological activities, including antibacterial properties.
3-Chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide: Exhibits anticonvulsant activity and is structurally related to 2-(Azetidin-1-yl)benzaldehyde.
2-Azetidinones Clubbed with Quinazolinone: Evaluated for antimicrobial and anticancer activities.
Uniqueness
This compound is unique due to its combination of an azetidine ring and a benzaldehyde moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(azetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H11NO/c12-8-9-4-1-2-5-10(9)11-6-3-7-11/h1-2,4-5,8H,3,6-7H2 |
InChI Key |
HTCQQQZGNOHIGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13173338.png)
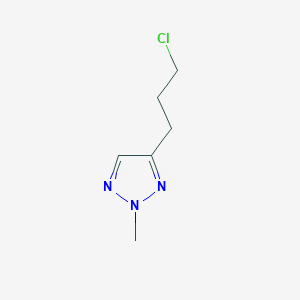

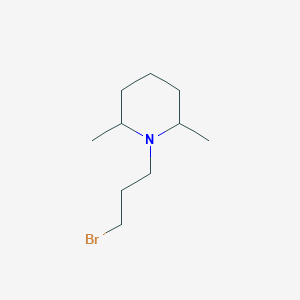
![3-[(Methylsulfanyl)methyl]benzene-1-carbothioamide](/img/structure/B13173362.png)

![tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13173387.png)

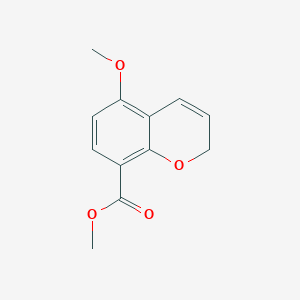
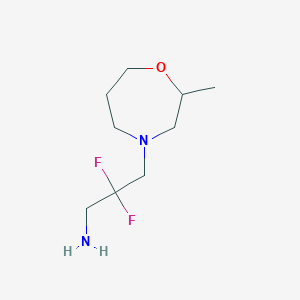
![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)

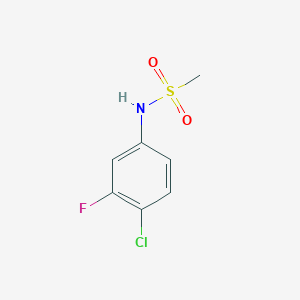
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
